Cas no 69592-28-5 (2-[(propan-2-yl)amino]cyclohexan-1-ol)
2-[(propan-2-yl)amino]cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanol, 2-[(1-methylethyl)amino]-
- 2-[(propan-2-yl)amino]cyclohexan-1-ol
- 2-isopropylaminocyclohexanol
- CS-0354333
- NXBJSUOOKXVSFX-UHFFFAOYSA-N
- SCHEMBL104103
- 2-(propan-2-ylamino)cyclohexan-1-ol
- F88359
- 2-(ISOPROPYLAMINO)CYCLOHEXAN-1-OL
- 69592-28-5
- EN300-116122
- AKOS010107336
- Z600452632
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- Inchi: 1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3
- InChI Key: NXBJSUOOKXVSFX-UHFFFAOYSA-N
- SMILES: OC1CCCCC1NC(C)C
Computed Properties
- Exact Mass: 157.14677
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26
2-[(propan-2-yl)amino]cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T705523-10mg |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705523-50mg |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | T705523-100mg |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 100mg |
$ 275.00 | 2022-06-02 | ||
| Enamine | EN300-116122-0.05g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 0.05g |
$311.0 | 2023-06-08 | ||
| Enamine | EN300-116122-0.1g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 0.1g |
$327.0 | 2023-06-08 | ||
| Enamine | EN300-116122-0.25g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 0.25g |
$341.0 | 2023-06-08 | ||
| Enamine | EN300-116122-0.5g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 0.5g |
$356.0 | 2023-06-08 | ||
| Enamine | EN300-116122-1.0g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 1g |
$371.0 | 2023-06-08 | ||
| Enamine | EN300-116122-2.5g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 2.5g |
$726.0 | 2023-06-08 | ||
| Enamine | EN300-116122-5.0g |
2-[(propan-2-yl)amino]cyclohexan-1-ol |
69592-28-5 | 5g |
$1075.0 | 2023-06-08 |
2-[(propan-2-yl)amino]cyclohexan-1-ol Suppliers
2-[(propan-2-yl)amino]cyclohexan-1-ol Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Additional information on 2-[(propan-2-yl)amino]cyclohexan-1-ol
Cyclohexanol, 2-[(1-methylethyl)amino]- (CAS No. 69592-28-5): Properties, Applications, and Market Insights
Cyclohexanol, 2-[(1-methylethyl)amino]- (CAS No. 69592-28-5) is a specialized organic compound with a unique molecular structure that combines a cyclohexanol backbone with an isopropylamino substituent. This amino-substituted cyclohexanol derivative has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, specialty chemicals, and research applications. The compound is also referred to by alternative names such as 2-(isopropylamino)cyclohexanol in scientific literature.
The molecular formula of Cyclohexanol, 2-[(1-methylethyl)amino]- is C9H19NO, with a molecular weight of 157.25 g/mol. Its structure features a hydroxyl group at position 1 and an isopropylamino group at position 2 of the cyclohexane ring, creating interesting stereochemical possibilities. This functionalized cyclohexanol compound exhibits both hydrophilic (hydroxyl group) and lipophilic (isopropyl group) characteristics, making it valuable for various formulation applications. Recent studies have focused on its potential as a chiral building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.
In the pharmaceutical sector, Cyclohexanol, 2-[(1-methylethyl)amino]- serves as a key intermediate for the synthesis of various bioactive molecules. Its structural features make it particularly useful in the development of central nervous system (CNS) active compounds, where the cyclohexane ring provides conformational rigidity while the amino group offers hydrogen bonding capabilities. Researchers have explored its derivatives for potential applications in neurological research, though specific therapeutic uses remain under investigation. The compound's stereochemical properties are of particular interest to medicinal chemists designing targeted molecular therapies.
The chemical industry utilizes 2-(isopropylamino)cyclohexanol as a precursor for various specialty chemicals. Its bifunctional nature allows for selective modifications at either the hydroxyl or amino group, enabling the creation of diverse chemical libraries. Recent innovations have focused on its use in green chemistry applications, where its derivatives serve as environmentally friendly catalysts or solvents. The compound's stability under various conditions makes it suitable for formulation in industrial applications where controlled release or specific interaction properties are required.
From a market perspective, demand for Cyclohexanol, 2-[(1-methylethyl)amino]- has shown steady growth, particularly in the Asia-Pacific region where pharmaceutical and specialty chemical production is expanding. Manufacturers have responded to increasing interest in high-purity amino alcohol derivatives by developing improved synthesis routes that offer better yields and reduced environmental impact. Current market trends indicate growing preference for enantiomerically pure forms of the compound, reflecting the pharmaceutical industry's focus on chiral therapeutics.
Analytical characterization of CAS 69592-28-5 typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. Recent advancements in analytical methods have enabled more precise determination of isomeric purity, which is crucial for research and industrial applications. The compound's physical properties, including solubility in various organic solvents and its melting point range, make it suitable for diverse formulation requirements. These characteristics contribute to its growing popularity as a versatile chemical intermediate in multiple industries.
Safety considerations for handling Cyclohexanol, 2-[(1-methylethyl)amino]- follow standard laboratory protocols for amino alcohols. While not classified as highly hazardous, proper personal protective equipment is recommended during handling. Storage typically requires protection from moisture and extreme temperatures to maintain stability. These handling characteristics align with modern laboratory safety standards and contribute to its widespread use in research settings.
Recent scientific literature has highlighted novel synthetic approaches to 2-(isopropylamino)cyclohexanol derivatives, including catalytic asymmetric methods that produce enantiomerically enriched products. These advancements address the growing demand for chiral purity in pharmaceutical applications. Additionally, computational chemistry studies have provided insights into the compound's conformational preferences and interaction potentials, supporting rational drug design approaches.
The future outlook for Cyclohexanol, 2-[(1-methylethyl)amino]- appears promising, with potential expansions into new application areas. Current research explores its use in advanced material science, particularly in the development of functional polymers and smart materials. The compound's structural features may also find applications in agrochemical research, where similar amino alcohol structures have shown interesting biological activities. As synthetic methodologies continue to advance, the accessibility and utility of this compound are expected to increase further.
Environmental considerations for CAS 69592-28-5 production and use have become increasingly important. Manufacturers are implementing greener synthesis routes that reduce waste and energy consumption. The compound's biodegradability profile and environmental fate are subjects of ongoing research, particularly in the context of sustainable chemistry initiatives. These developments align with global trends toward environmentally conscious chemical production and use.
For researchers and industry professionals seeking information about Cyclohexanol, 2-[(1-methylethyl)amino]-, several key questions frequently arise: What are the optimal storage conditions? What analytical methods best characterize its purity? How does its stereochemistry affect application performance? These common inquiries reflect the compound's growing importance in various scientific and industrial fields. The availability of high-quality reference standards and detailed technical data sheets has become increasingly important to support its expanding applications.
In conclusion, Cyclohexanol, 2-[(1-methylethyl)amino]- (CAS No. 69592-28-5) represents an important class of functionalized cyclohexanol compounds with wide-ranging applications. Its unique combination of structural features, synthetic versatility, and potential for diverse applications ensures its continued relevance in chemical research and industrial applications. As scientific understanding of this compound grows and new applications emerge, its role in advancing various technological fields is likely to expand significantly in the coming years.
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